Unveiling the Molecular Architecture of Europine: A Technical Guide for Researchers
Unveiling the Molecular Architecture of Europine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Europine, a pyrrolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. This document synthesizes key data into a structured format, offering detailed experimental protocols and visual representations to facilitate a deeper understanding of this natural compound.
Chemical Identity and Properties of Europine
Europine, a member of the pyrrolizidine alkaloid class, is a naturally occurring ester. Its chemical structure is characterized by a necine base, specifically heliotridine, esterified with viridifloric acid. The systematic IUPAC name for Europine is [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate.[1] Key physicochemical properties of Europine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₇NO₆ | [1][2][3] |
| Molecular Weight | 329.39 g/mol | [1][2][3] |
| CAS Number | 570-19-4 | [1][4] |
| Canonical SMILES | C--INVALID-LINK--OCC1=CCN2[C@H]1--INVALID-LINK--O)(C(C)(C)O)O">C@@HOC | [1] |
Elucidation of Chemical Structure
The definitive structure of Europine has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Two-dimensional NMR experiments have been instrumental in assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the molecule and establishing its stereochemistry.
Spectroscopic Data
While specific raw spectral data is dispersed across various research publications, the following represents a compilation of typical spectroscopic characteristics used for the identification of Europine.
¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum of Europine exhibits characteristic signals for the pyrrolizidine core, the ester side chain, and the various methyl and hydroxyl groups. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom, allowing for a complete structural assignment.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of Europine typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule, such as the loss of the ester side chain or fragments from the necine base.
Infrared (IR) Spectroscopy: The IR spectrum of Europine displays characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the hydroxyl groups, C-H stretching from the alkyl components, a strong C=O stretching vibration from the ester carbonyl group, and C-O stretching vibrations.
Experimental Protocols
Isolation of Europine from Plant Material
Europine is naturally found in various plant species, particularly those belonging to the Heliotropium genus. The following is a generalized protocol for its isolation:
1. Plant Material Extraction:
- Dried and powdered plant material (e.g., aerial parts of Heliotropium europaeum) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.
- The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction for Alkaloid Enrichment:
- The crude extract is acidified with an aqueous acid solution (e.g., 2% sulfuric acid) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.
- The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., ammonia solution).
- The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or dichloromethane.
- The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield a crude alkaloid mixture.
3. Chromatographic Purification:
- The crude alkaloid mixture is subjected to column chromatography over silica gel.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with a suitable reagent such as Dragendorff's reagent.
- Fractions containing Europine are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Biological Activity and Experimental Assays
Europine has been reported to exhibit biological activities, including antifungal and insect antifeedant properties.[2] The following are generalized protocols for assessing these activities.
Antifungal Activity Assay (Broth Microdilution Method)
1. Preparation of Fungal Inoculum:
- A pure culture of the test fungus (e.g., Candida albicans, Aspergillus niger) is grown on a suitable agar medium.
- A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10⁵ cells/mL).
2. Assay Procedure:
- A serial dilution of Europine is prepared in a suitable broth medium in a 96-well microtiter plate.
- An equal volume of the fungal inoculum is added to each well.
- Positive (broth with inoculum and a known antifungal agent) and negative (broth with inoculum only) controls are included.
- The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-48 hours).
3. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of Europine that visibly inhibits the growth of the fungus.
Insect Antifeedant Activity Assay (Leaf Disc No-Choice Bioassay)
1. Preparation of Test Material:
- Leaf discs of a suitable host plant are cut to a uniform size.
- A solution of Europine at various concentrations is prepared in a suitable solvent (e.g., ethanol or acetone).
- The leaf discs are treated with the Europine solutions and the solvent is allowed to evaporate completely. Control discs are treated with the solvent only.
2. Bioassay:
- A single treated leaf disc is placed in a petri dish with a moistened filter paper.
- A single test insect (e.g., larva of Spodoptera litura) is introduced into the petri dish.
- The setup is maintained under controlled environmental conditions.
3. Data Analysis:
- After a defined period (e.g., 24 hours), the area of the leaf disc consumed is measured.
- The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.
Visualizing the Chemical Structure of Europine
The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of Europine.
Caption: 2D Chemical Structure of Europine.
